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molecular formula C7H8N2O3 B189570 2,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 21816-42-2

2,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B189570
M. Wt: 168.15 g/mol
InChI Key: GVGSFHVUBRWBJT-UHFFFAOYSA-N
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Patent
US09376436B2

Procedure details

To a nitrating mixture of sulphuric acid (24 mL) and nitric acid (12 mL) cooled to 0° C. was added 2,5-dimethyl-1-oxido-pyridin-1-ium (CAS: 4986-05-4) (8.4 g, 68.21 mmol). The solution was allowed to warm to room temperature and stirred over 30 mins then heated to 110° C. and stirred over 5 hrs. The reaction mixture was cooled and poured onto ice. The aqueous solution was made basic with solid sodium carbonate, giving a precipitate. The aqueous was extracted into DCM (3x), and the combined extracts were dried over magnesium sulphate, filtered and evaporated to yield a yellow solid, 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (D135) (9.8 g, 58.3 mmol, 85.4% yield);
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N+:12]=1[O-:18].C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:10][C:11]1[CH:16]=[C:15]([N+:6]([O-:9])=[O:7])[C:14]([CH3:17])=[CH:13][N+:12]=1[O-:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
CC1=[N+](C=C(C=C1)C)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred over 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 110° C.
STIRRING
Type
STIRRING
Details
stirred over 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
giving a precipitate
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted into DCM (3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 58.3 mmol
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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